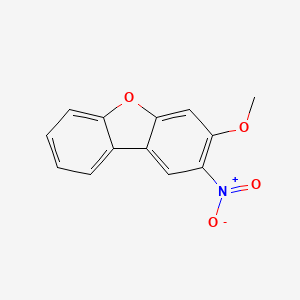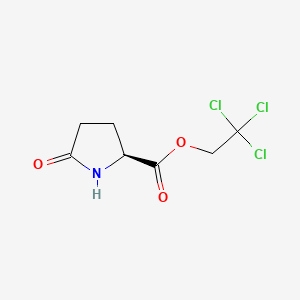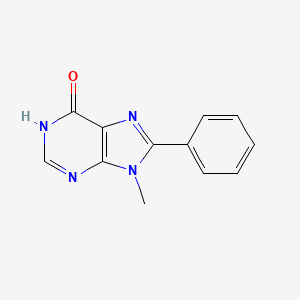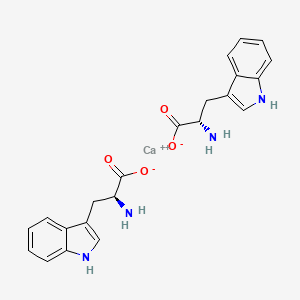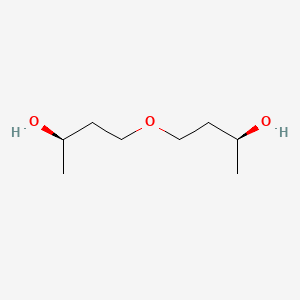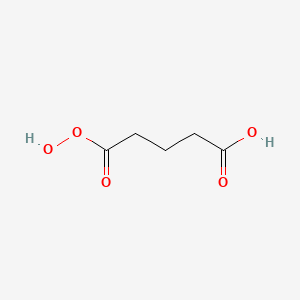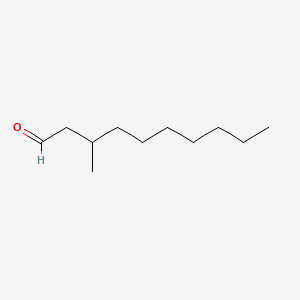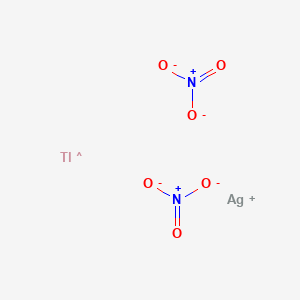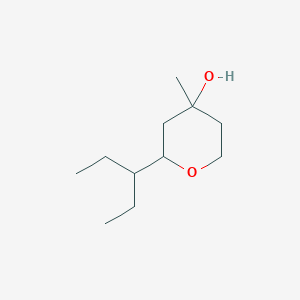
(alpha-Ethylbenzeneacetato-O)hydroxymagnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alpha-Ethylbenzeneacetato-O)hydroxymagnesium is an organic magnesium compound. It is typically a colorless to pale yellow solid that is soluble in organic solvents such as ether and dimethylbenzene, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-Ethylbenzeneacetato-O)hydroxymagnesium generally involves the reaction of ethylbenzeneacetate with a magnesium reagent under controlled conditions. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the magnesium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(alpha-Ethylbenzeneacetato-O)hydroxymagnesium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where the magnesium atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different organic compounds .
Scientific Research Applications
(alpha-Ethylbenzeneacetato-O)hydroxymagnesium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various organic compounds and materials.
Mechanism of Action
The mechanism by which (alpha-Ethylbenzeneacetato-O)hydroxymagnesium exerts its effects involves its interaction with molecular targets and pathways. The magnesium atom plays a crucial role in these interactions, facilitating various chemical reactions and processes .
Comparison with Similar Compounds
Similar Compounds
- (alpha-Methylbenzeneacetato-O)hydroxymagnesium
- (alpha-Propylbenzeneacetato-O)hydroxymagnesium
- (alpha-Butylbenzeneacetato-O)hydroxymagnesium
Uniqueness
(alpha-Ethylbenzeneacetato-O)hydroxymagnesium is unique due to its specific structure and properties, which make it suitable for particular applications in research and industry. Its solubility in organic solvents and reactivity with various reagents distinguish it from similar compounds .
Properties
CAS No. |
94107-87-6 |
|---|---|
Molecular Formula |
C10H12MgO3 |
Molecular Weight |
204.51 g/mol |
IUPAC Name |
magnesium;2-phenylbutanoate;hydroxide |
InChI |
InChI=1S/C10H12O2.Mg.H2O/c1-2-9(10(11)12)8-6-4-3-5-7-8;;/h3-7,9H,2H2,1H3,(H,11,12);;1H2/q;+2;/p-2 |
InChI Key |
WNTPMXITZFRUQZ-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)[O-].[OH-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


